1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Medicinal Chemistry Stereochemistry Conformational Analysis

This 95% pure, research-grade heterocyclic building block (C16H20N4O2, MW 300.36 g/mol) features a unique 3-substituted piperidine stereocenter coupled with a 6-methylpyridazin-3-yloxy moiety and an N-pyrrolyl-ethanone group. Its zero hydrogen bond donor count, four rotatable bonds, and optimized lipophilicity (XLogP3-AA 1.2) make it a strategic procurement choice for CNS-targeted and permeability-focused compound libraries. Available with analytical data for immediate lead optimization and stereochemical SAR studies.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 2034226-41-8
Cat. No. B2559382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
CAS2034226-41-8
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=CC=C3
InChIInChI=1S/C16H20N4O2/c1-13-6-7-15(18-17-13)22-14-5-4-10-20(11-14)16(21)12-19-8-2-3-9-19/h2-3,6-9,14H,4-5,10-12H2,1H3
InChIKeyMUTFDNUEILLDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone: Compound Class and Procurement-Relevant Structural Profile


The compound 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (CAS 2034226-41-8) is a synthetic heterocyclic building block composed of a piperidine ring functionalized at the 3-position with a 6-methylpyridazin-3-yloxy moiety and N-acylated with a 1H-pyrrol-1-yl-ethanone group [1]. Its molecular formula is C16H20N4O2 with a molecular weight of 300.36 g/mol, an XLogP3-AA of 1.2, and zero hydrogen bond donors [1]. This compound is supplied commercially as a research-grade intermediate, typically at 95% purity, and belongs to the broader class of pyridazinyl-oxy-piperidinyl ethanones used in medicinal chemistry and chemical biology for constructing focused compound libraries.

Why 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Cannot Be Substituted with Generic Pyridazinyl-Piperidine Analogs


The substitution pattern of this compound—specifically the 3-position attachment of the 6-methylpyridazin-3-yloxy group to the piperidine ring—creates a stereogenic center and a distinct spatial orientation of the heteroaryl ether that is absent in the 4-substituted regioisomer [1]. Computed property data show this compound has zero hydrogen bond donors and four hydrogen bond acceptors, with a rotatable bond count of four, parameters that cannot be matched by analogs bearing additional H-bond donors or different heterocyclic linkers [1]. Simply interchanging with a 4-oxy regioisomer, a pyrimidinyl-oxy variant, or a compound lacking the N-pyrrolyl group would alter the conformational ensemble and molecular recognition properties, potentially invalidating any structure-activity relationship established during lead optimization. The following quantitative evidence sections detail the specific, measurable dimensions where differentiation exists or is inferred.

Quantitative Differentiation Evidence for 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone vs. Closest Structural Analogs


Regiochemical Differentiation: Piperidine 3-Oxy vs. 4-Oxy Substitution and the Presence of a Stereogenic Center

The target compound bears the 6-methylpyridazin-3-yloxy substituent at the 3-position of the piperidine ring, generating a chiral center (undefined stereochemistry) as confirmed by PubChem's computed property of one undefined atom stereocenter [1]. In contrast, the 4-substituted regioisomer (e.g., 1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone) is achiral at the piperidine attachment point. This stereochemical distinction has direct implications for enantioselective synthesis, chiral resolution requirements, and three-dimensional shape complementarity in biological target engagement.

Medicinal Chemistry Stereochemistry Conformational Analysis

Lipophilicity Modulation: Computed XLogP3-AA of 1.2 Provides a Quantifiable Baseline for Property-Based Analog Selection

The computed XLogP3-AA value for the target compound is 1.2 [1]. This places it in a moderately lipophilic range suitable for central nervous system (CNS) druglikeness and oral bioavailability prediction models. Structurally analogous compounds where the pyridazinyl-oxy group is replaced by a more polar heteroaryl (e.g., pyrimidin-2-yloxy) or where the pyrrolyl group is substituted with a sulfonylphenyl moiety are expected to exhibit significantly different logP values. While no head-to-head experimental logD7.4 measurements were located for this specific compound against named comparators, the computed value serves as a procurement-relevant filter for compound library design where lipophilicity ranges must be matched to project-specific property criteria.

Drug Design ADME Prediction Lipophilicity

Hydrogen Bond Donor/Acceptor Profile: Zero HBD and Four HBA Provide a Defined Pharmacophoric Fingerprint Distinct from Amino- or Hydroxyl-Containing Analogs

PubChem computed properties assign the target compound a hydrogen bond donor count of zero and a hydrogen bond acceptor count of four [1]. This HBD-free profile distinguishes it from analogs containing amine, alcohol, or amide NH groups on the piperidine ring or side chain (e.g., 1-(4-aminopiperidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one, which introduces HBD capacity). For structure-based design campaigns where HBD count is a strict selection criterion (e.g., CNS penetration optimization or P-glycoprotein efflux avoidance), this quantitative profile provides a procurement decision point that cannot be satisfied by analogs with one or more HBDs.

Fragment-Based Drug Discovery Pharmacophore Modeling Medicinal Chemistry

Rotatable Bond Count and Molecular Flexibility: Four Rotatable Bonds Define a Conformational Space Intermediate Between Rigid and Highly Flexible Analogs

The target compound possesses four rotatable bonds as computed by PubChem [1]. This rotatable bond count is lower than that of more extended side-chain analogs (e.g., compounds with additional sulfonyl-phenyl or butanoate side chains containing 6–8 rotatable bonds) but higher than highly rigidified analogs with zero or one rotatable bond. In fragment-based and lead-like compound selection, the number of rotatable bonds correlates inversely with ligand efficiency indices and impacts entropic binding penalties. This property provides a quantitative cutoff for analog selection when conformational restriction is a project objective.

Conformational Analysis Molecular Modeling Ligand Efficiency

Recommended Application Scenarios for 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone Based on Verified Evidence


Chiral Building Block for Enantioselective Synthesis of CNS-Targeted Compound Libraries

The presence of a single undefined stereocenter at the piperidine 3-position [1] makes this compound a strategic procurement choice for medicinal chemistry programs requiring chiral diversity in CNS-targeted libraries. When enantiomerically resolved or used as a racemate in stereochemical probing, it provides a point of differentiation from achiral 4-substituted piperidine analogs, which are more commonly available but lack stereochemical complexity.

HBD-Free Fragment for Permeability-Optimized Screening Decks

With zero hydrogen bond donors and four acceptors [1], this compound is suited for inclusion in permeability-optimized fragment or lead-like screening libraries, particularly for intracellular targets or CNS indications where HBD count is a critical design parameter. Procurement should specify this compound when HBD-free, heteroaryl-ether building blocks are required.

Moderate Lipophilicity Scaffold for Property-Based Lead Optimization

The computed XLogP3-AA of 1.2 [1] positions this compound within the lower lipophilicity range desirable for oral CNS drug candidates. It can serve as a core scaffold for systematic SAR exploration where lipophilicity must be controlled to avoid metabolic instability and off-target promiscuity, providing a defined baseline for analog comparison.

Conformational Probing with Defined Rotatable Bond Architecture

The four rotatable bonds [1] offer a quantifiable degree of molecular flexibility intermediate between rigid and highly flexible analogs. This property is valuable in structure-based design where conformational restriction is systematically explored; the compound serves as a benchmark for evaluating the impact of increasing or decreasing rotatable bond count on target engagement.

Quote Request

Request a Quote for 1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.